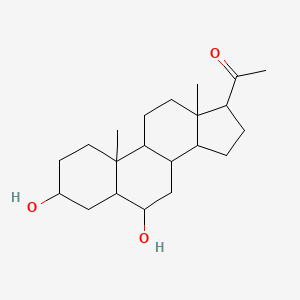![molecular formula C10H25NO6P2 B11969710 [(Octylimino)bis(methylene)]bisphosphonic acid CAS No. 5995-31-3](/img/structure/B11969710.png)
[(Octylimino)bis(methylene)]bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Octylimino)bis(methylene)]bisphosphonic acid is a chemical compound with the molecular formula C10H25NO6P2. It is known for its unique structure, which includes an octyl group attached to an imino bis(methylene) bisphosphonic acid backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylimino)bis(methylene)]bisphosphonic acid typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(Octylimino)bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids .
Aplicaciones Científicas De Investigación
[(Octylimino)bis(methylene)]bisphosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a bone resorption inhibitor.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of [(Octylimino)bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of metal ion homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- [(Octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1)
- This compound, potassium salt
- This compound, sodium salt
Uniqueness
This compound is unique due to its specific structure, which includes an octyl group and bisphosphonic acid moieties. This structure imparts distinctive chemical properties, such as high binding affinity to metal ions and enzymes, making it valuable in various applications .
Propiedades
Número CAS |
5995-31-3 |
|---|---|
Fórmula molecular |
C10H25NO6P2 |
Peso molecular |
317.26 g/mol |
Nombre IUPAC |
[octyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
YUABCDNZADIENZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)

![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969651.png)

![N-{1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B11969664.png)
![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)

![3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B11969677.png)

![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
